
Tris(2,2'-bipyridine)ruthenium dichloride
Overview
Description
Tris(2,2'-bipyridine)ruthenium dichloride ([Ru(bpy)₃]Cl₂) is a coordination complex featuring a Ru(II) center octahedrally coordinated by three 2,2'-bipyridine (bpy) ligands. Its synthesis typically involves the reaction of ruthenium(III) chloride hydrate with excess 2,2'-bipyridine, followed by recrystallization with KCl to yield the hexahydrate form ([Ru(bpy)₃]Cl₂·6H₂O) at ~75% efficiency . Structural characterization via NMR, IR, and UV-Vis spectroscopy confirms its octahedral geometry, with a distorted coordination sphere due to ligand steric effects .
This complex is renowned for its photophysical and electrochemical properties, including intense metal-to-ligand charge transfer (MLCT) transitions (~450 nm absorption, ~610 nm emission) , reversible Ru²⁺/Ru³⁺ redox behavior (E₁/₂ ≈ +1.3 V vs. SHE) , and applications in electrochemiluminescence (ECL) , dye-sensitized solar cells (DSSCs) , and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,2’-bipyridine)ruthenium dichloride typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), often facilitated by a reducing agent such as hypophosphorous acid . The reaction can be summarized as follows:
[ \text{RuCl}_3 + 3 \text{bpy} + \text{H}_3\text{PO}_2 \rightarrow [\text{Ru(bpy)}_3]Cl_2 + \text{by-products} ]
Industrial Production Methods: Industrial production of tris(2,2’-bipyridine)ruthenium dichloride follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, including temperature, pH, and concentration of reactants, to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Tris(2,2’-bipyridine)ruthenium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(2,2’-bipyridine)ruthenium(III) chloride.
Reduction: It can be reduced back to ruthenium(II) from ruthenium(III).
Substitution: The chloride ions can be replaced by other anions such as hexafluorophosphate (PF_6^-).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate.
Reduction: Reducing agents like sodium dithionite are often used.
Substitution: Anion exchange reactions typically involve the use of salts like potassium hexafluorophosphate.
Major Products:
Oxidation: [Ru(bpy)_3]Cl_3
Reduction: [Ru(bpy)_3]Cl_2
Substitution: Ru(bpy)_3_2
Scientific Research Applications
Photoredox Catalysis
Overview : Ru(bpy)₃²⁺ is widely used as a photosensitizer in photoredox reactions due to its ability to absorb visible light and initiate electron transfer processes.
- Mechanism : Upon light absorption, Ru(bpy)₃²⁺ transitions to an excited state (Ru(bpy)₃²⁺*), which can then participate in oxidation or reduction reactions. This property makes it valuable for organic synthesis and environmental applications.
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Applications :
- Water Splitting : Ru(bpy)₃²⁺ has been studied extensively for its role in photocatalytic water splitting, where it facilitates the generation of hydrogen from water under light irradiation .
- Organic Synthesis : The complex is used in various organic transformations, including C-C bond formation through processes like the Suzuki reaction .
Electrochemistry
Overview : The electrochemical properties of Ru(bpy)₃²⁺ enable its use in sensors and analytical chemistry.
- Electrogenerated Chemiluminescence (ECL) : Ru(bpy)₃²⁺ is a key component in ECL systems, where it acts as a luminophore. The interaction with co-reactants such as tri-n-propylamine (TPrA) leads to strong light emission, which is exploited in sensitive detection methods .
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Applications :
- Biosensors : Its luminescent properties are harnessed for the development of biosensors capable of detecting biomolecules at low concentrations. This includes applications in immunoassays and DNA analysis .
- Electrochemical Sensors : The complex is utilized in sensors for detecting various analytes through its redox behavior, providing high sensitivity and specificity.
Photovoltaics
Overview : The light-harvesting capabilities of Ru(bpy)₃²⁺ make it suitable for use in solar energy applications.
- Dye-Sensitized Solar Cells (DSSCs) : Ru(bpy)₃²⁺ is extensively used as a sensitizer in DSSCs, where it absorbs sunlight and injects electrons into the conduction band of semiconductor materials like TiO₂.
- Performance Metrics :
Optical Chemical Sensors
Overview : The unique luminescence properties of Ru(bpy)₃²⁺ are exploited for developing optical sensors.
- Mechanism : The complex can act as a fluorescent probe that responds to changes in its environment (e.g., pH, metal ion concentration), making it useful for monitoring various chemical species.
- Applications :
Summary Table of Applications
Application Area | Specific Uses | Key Features |
---|---|---|
Photoredox Catalysis | Water splitting, organic synthesis | Light absorption, electron transfer |
Electrochemistry | ECL sensors, biosensors | Luminescent properties |
Photovoltaics | Dye-sensitized solar cells | High efficiency, visible light absorption |
Optical Chemical Sensors | Oxygen measurement, environmental monitoring | Fluorescent response to analytes |
Case Studies
- Photocatalytic Water Splitting
- Electrochemical Immunoassays
- Dye-Sensitized Solar Cells
Mechanism of Action
The mechanism by which tris(2,2’-bipyridine)ruthenium dichloride exerts its effects is primarily through its ability to absorb light and undergo photoinduced electron transfer. Upon light absorption, the compound transitions to an excited state, facilitating electron transfer to suitable acceptors. This property is harnessed in photoredox catalysis and photodynamic therapy. The molecular targets and pathways involved include DNA in biological systems and various organic substrates in chemical reactions .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of Ru(II) Polypyridyl Complexes
- Ligand Effects: Substitution of bpy with phenanthroline (phen) increases π-conjugation, red-shifting MLCT transitions . Sulfonate groups in [Ru(BPS)₃]⁴⁻ enhance solubility but reduce emission quantum yield due to increased non-radiative decay .
- Metal Center : Os(II) analogues exhibit longer-lived excited states (~1 µs vs. ~600 ns for Ru(II)) due to heavier atom effects .
Photophysical Properties
Table 2: Photophysical Data for Ru(II) Complexes
- Substituent Impact : Carboxy groups in [Ru(dcbpy)₃]²⁺ improve DSSC performance by enhancing TiO₂ surface anchoring but slightly reduce Φₑm due to electron-withdrawing effects .
- Solvent/Matrix Effects : Encapsulation in Zn(II)-trimesic acid MOFs extends lifetimes to ~1.2 µs by suppressing collisional quenching .
Electrochemical and Catalytic Performance
Table 3: Electrochemical and Catalytic Metrics
- ECL Efficiency : [Ru(bpy)₃]²⁺ is a benchmark ECL emitter due to its stable radical intermediates . Phenanthroline analogues show lower efficiency due to faster charge recombination .
- Catalysis: Derivatives of [Ru(bpy)₃]²⁺, such as Ru single-atom/nanocluster hybrids, achieve HER overpotentials competitive with Pt .
Stability and Reactivity
- Luminescence Quenching: [Ru(bpy)₃]²⁺ exhibits Stern-Volmer quenching constants (KSV) of ~3.5 × 10³ M⁻¹ for 4-bromo-2,6-dimethylphenol, higher than [Ru(phen)₃]²⁺ (KSV ~2.0 × 10³ M⁻¹) due to greater accessibility of the Ru center .
- Oxidative Stability : The Ru(III) form of [Ru(bpy)₃]²⁺ is stable in aqueous media, whereas [Ru(BPS)₃]⁴⁻ undergoes rapid decomposition due to sulfonate group hydrolysis .
Application-Specific Comparisons
Biological Activity
Tris(2,2'-bipyridine)ruthenium dichloride, commonly referred to as [Ru(bpy)₃]Cl₂, is a coordination complex that has garnered significant interest in the fields of photochemistry and biomedicine. Its unique properties stem from its ability to interact with biological molecules, particularly DNA, and its potential applications in photodynamic therapy (PDT) and as an anticancer agent. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound features an octahedral geometry with a central ruthenium(II) ion coordinated by three bidentate 2,2'-bipyridine ligands. This structure is responsible for its distinctive optical properties and reactivity:
- Chemical Formula : [Ru(bpy)₃]Cl₂
- Molecular Weight : 368.3 g/mol
- Color : Red crystalline salt
- Solubility : Soluble in water and various organic solvents
Mechanisms of Biological Activity
- DNA Intercalation : [Ru(bpy)₃]²⁺ can intercalate into DNA strands, which allows it to function as a probe for studying DNA interactions and dynamics. This property is crucial for its potential therapeutic applications .
- Photodynamic Therapy : The compound generates reactive oxygen species (ROS) upon light activation, which can induce cell death in cancer cells. This mechanism is particularly effective in targeted cancer therapies .
- Cytotoxicity : Studies have shown that [Ru(bpy)₃]Cl₂ exhibits cytotoxic effects against various cancer cell lines, including glioblastoma, breast cancer, and pancreatic adenocarcinoma. The half-maximal inhibitory concentration (IC₅₀) values are often in the low micromolar range, indicating significant potency compared to traditional platinum-based drugs .
Comparative Biological Activity
A comparison of [Ru(bpy)₃]Cl₂ with other metal complexes highlights its unique advantages:
Compound | IC₅₀ (µM) | Cancer Type | Mechanism of Action |
---|---|---|---|
[Ru(bpy)₃]Cl₂ | 0.87 | Glioblastoma | ROS generation |
Cisplatin | 0.5 | Ovarian Cancer | DNA crosslinking |
[Ru(phen)₃]Cl₂ | 1.5 | Breast Cancer | ROS generation |
Study on Anticancer Properties
In a study published by MDPI, researchers evaluated the cytotoxic effects of [Ru(bpy)₃]Cl₂ on various cancer cell lines. The results demonstrated that the complex induced significant cell death through oxidative stress mechanisms, which were enhanced when combined with other therapeutic agents like Rucaparib, a PARP inhibitor .
Photodynamic Applications
Another study focused on the photochemical properties of [Ru(bpy)₃]Cl₂ in PDT. The researchers found that upon irradiation with visible light, the complex effectively generated singlet oxygen (), leading to increased cytotoxicity against tumor cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic methods for high-purity Tris(2,2'-bipyridine)ruthenium dichloride, and how is purity validated?
A common method involves reacting ruthenium(III) chloride hydrate with 2,2'-bipyridine, followed by one-step recrystallization using KCl to achieve 75% yield. Structural validation employs elemental analysis, ¹³C/¹H-NMR, IR, and UV-Vis spectroscopy to confirm purity and coordination geometry . For hexahydrate forms, recrystallization in water or polar solvents ensures crystallinity, with solubility and color (yellow-orange to red) dependent on concentration .
Q. Which characterization techniques are essential for confirming the structural integrity of Ru(bpy)₃²⁺ complexes?
Key techniques include:
- UV-Vis spectroscopy : Identifies metal-to-ligand charge transfer (MLCT) bands (~450 nm).
- Cyclic voltammetry : Measures redox potentials (e.g., Ru²⁺/Ru³⁺ oxidation at ~1.3 V vs. Ag/AgCl).
- Luminescence spectroscopy : Quantifies emission intensity and excited-state lifetimes (typically ~600 nm, τ ≈ 400–600 ns in aqueous solutions) .
- NMR/IR : Validates ligand coordination and absence of unreacted precursors .
Q. What safety protocols are critical when handling this compound?
- Acute toxicity : Avoid inhalation/ingestion; use PPE (gloves, goggles) and work in ventilated areas.
- Storage : Stable under inert atmospheres at room temperature; degradation may occur under prolonged light exposure or extreme pH .
- Spill management : Contain dust with absorbent materials and avoid environmental release .
Advanced Research Questions
Q. How does the Ru(bpy)₃²⁺/tri-n-propylamine (TPrA) system generate electrochemiluminescence (ECL), and how can signal intensity be optimized?
The ECL mechanism involves:
Electrochemical oxidation of Ru(bpy)₃²⁺ to Ru(bpy)₃³⁺.
Reaction of Ru(bpy)₃³⁺ with TPrA, producing TPrA•⁺ radicals that reduce Ru(bpy)₃³⁺ to an excited state (Ru(bpy)₃²⁺*), emitting light at 620 nm .
Optimization strategies :
- Adjust TPrA concentration (typically 50–100 mM).
- Use co-reactants like oxalate or 2-(dibutylamino)ethanol for pH-dependent signal enhancement .
- Immobilize Ru(bpy)₃²⁺ on nanostructured electrodes (e.g., carbon nanotubes, TiO₂) to increase surface area .
Q. How can Ru(bpy)₃²⁺ be integrated into heterogeneous ECL platforms for biosensing applications?
Methodology :
- Electrode modification : Encapsulate Ru(bpy)₃²⁺ in silica nanoparticles or Nafion films to prevent leaching .
- Biorecognition elements : Functionalize surfaces with antibodies/DNA probes; ECL quenching or enhancement correlates with target concentration (e.g., uric acid detection via uricase coupling) .
- Imaging applications : Use ECL microscopy for single-cell or latent fingerprint analysis by spatially resolving emission signals .
Q. What factors influence the luminescence quantum yield of Ru(bpy)₃²⁺, and how does it compare to iron(II) analogues?
- Ru(bpy)₃²⁺ : High quantum yield (~0.04 in water) due to strong spin-orbit coupling and long-lived triplet excited states.
- Fe(bpy)₃²⁺ : Non-emissive due to rapid non-radiative decay from low-lying metal-centered states .
Key variables : - Solvent polarity (higher in acetonitrile vs. water).
- Temperature (quenching at elevated temperatures).
- Substituents on bipyridine ligands (e.g., electron-withdrawing groups enhance MLCT transitions) .
Q. How can ligand modifications alter the redox and photophysical properties of Ru(bpy)₃²⁺ for targeted applications?
- 4,4'-Dicarboxy-2,2'-bipyridine : Enhances adsorption on TiO₂ for solar cell applications.
- Phenanthroline derivatives : Improve intercalation with DNA for anticancer studies .
- Viologen-modified ligands : Enable redox-switchable ECL for carbonic anhydrase inhibition assays .
Q. Data Contradiction Analysis
Q. Why do reported ECL intensities vary across studies using similar Ru(bpy)₃²⁺/TPrA systems?
Possible reasons include:
- Electrode material : Glassy carbon vs. screen-printed electrodes affect electron transfer kinetics .
- Co-reactant purity : Trace impurities in TPrA (e.g., secondary amines) alter radical pathways .
- Immobilization method : Physical adsorption vs. covalent bonding impacts reagent stability .
Q. Discrepancies in reported synthesis yields: How can researchers ensure reproducibility?
- Key variables : Reaction time (12–24 hrs), RuCl₃ stoichiometry, and recrystallization solvent (water vs. ethanol) .
- Validation : Cross-check via elemental analysis and compare UV-Vis spectra with literature λmax values .
Q. Methodological Best Practices
Table 1: Comparison of ECL Co-Reactants for Ru(bpy)₃²⁺
Table 2: Common Ligand Modifications and Applications
Q. Troubleshooting Guide
Properties
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+);dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFYGUKHUNLZTK-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2N6Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15158-62-0 (Parent) | |
Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323069 | |
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Molecular Weight |
640.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: Orange to red crystalline powder with a mild odor; [GFS Chemicals MSDS] | |
Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
14323-06-9 | |
Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ruthenium(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, chloride (1:2), (OC-6-11)- | |
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Record name | Tris[2,2'-bipyridine]ruthenium dichloride | |
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Record name | TRIS(2,2'-BIPYRIDINE)RUTHENIUM DICHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALF8B3WYC2 | |
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Retrosynthesis Analysis
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